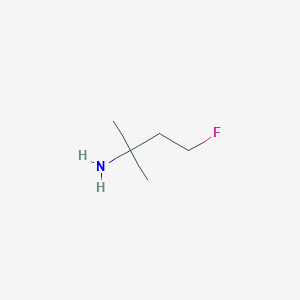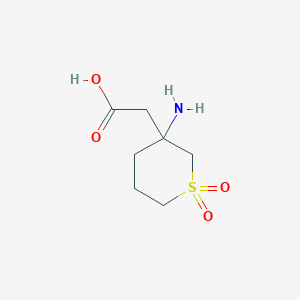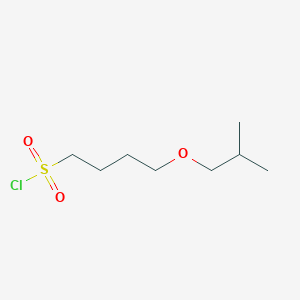
3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position, a fluorophenyl group at the 4-position, and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be ethyl acetoacetate.
Substitution Reactions: The fluorophenyl group can be introduced via a substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring provides a stable scaffold for interaction. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-4-phenyl-1h-pyrazol-5-amine: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.
3-Ethyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine: The fluorine atom is at a different position, potentially altering its interaction with molecular targets.
3-Ethyl-4-(3-chlorophenyl)-1h-pyrazol-5-amine: The chlorine atom may provide different electronic and steric effects compared to fluorine.
Uniqueness
The presence of the fluorine atom at the 3-position of the phenyl ring in 3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry research and drug development.
Propiedades
Fórmula molecular |
C11H12FN3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
5-ethyl-4-(3-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
Clave InChI |
SYGZUNGCOXESOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN1)N)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13529045.png)

![rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13529060.png)
